molecular formula C23H19N3O3S B10885382 2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate

2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate

Cat. No.: B10885382
M. Wt: 417.5 g/mol
InChI Key: QOPDHIUMKRZMJT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE typically involves multi-step reactions. One common method includes the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . This reaction yields the thiazole derivative, which is then coupled with the quinoline moiety under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or quinoline rings .

Scientific Research Applications

2-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

    Bleomycin: An antineoplastic drug with a thiazole ring.

Properties

Molecular Formula

C23H19N3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

[2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] 2-methylquinoline-4-carboxylate

InChI

InChI=1S/C23H19N3O3S/c1-14-12-18(17-10-6-7-11-19(17)24-14)22(28)29-13-20(27)25-23-26-21(15(2)30-23)16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,25,26,27)

InChI Key

QOPDHIUMKRZMJT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)NC3=NC(=C(S3)C)C4=CC=CC=C4

Origin of Product

United States

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